Ethanolamine water
Description
Overview of Ethanolamine's Role in Aqueous Environments
The miscibility of ethanolamine (B43304) in water is attributed to the formation of strong intermolecular hydrogen bonds. siyavula.comnih.govquora.com The hydroxyl (-OH) and amino (-NH2) groups of the ethanolamine molecule can both donate and accept hydrogen bonds, integrating seamlessly into the hydrogen-bonded network of water. siyavula.comresearchgate.netacs.org This interaction significantly influences the physicochemical properties of the solution, such as viscosity and density.
A primary role of aqueous ethanolamine is as a weak base. In solution, it establishes an equilibrium with water, forming ethanolaminium and hydroxide (B78521) ions, which makes the solution alkaline. This basicity is a key factor in one of its most significant industrial applications: acid gas scrubbing. wikipedia.orgbritannica.com Aqueous ethanolamine solutions are highly effective at capturing acidic gases like carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S) from flue gas and natural gas streams. wikipedia.orgacademicjournals.orgpenedulearning.com The amine group reacts reversibly with these acidic gases, forming water-soluble salts that can be later decomposed by heating to release the pure gas and regenerate the ethanolamine solution. alliancechemical.comfrontiersin.orgnih.gov This process, known as amine treating or gas sweetening, has been a cornerstone of industrial gas purification for decades. academicjournals.orgpenedulearning.come3s-conferences.org
Historical Development of Research on Ethanolamine-Water Interactions
The history of ethanolamine dates back to 1860, when it was first synthesized by Charles-Adolphe Wurtz by reacting ethylene (B1197577) oxide with ammonia (B1221849). wikipedia.orggoogleapis.com However, it was not until 1897 that Ludwig Knorr developed a method to separate the mono-, di-, and triethanolamine (B1662121) products and began to study their properties. wikipedia.orgacs.org The commercial importance of ethanolamines, and by extension their aqueous solutions, grew significantly after World War II, in tandem with the large-scale industrial production of ethylene oxide. wikipedia.orggoogleapis.com
Early research on ethanolamine-water systems focused on characterizing their fundamental physical properties. As the industrial utility of these solutions in gas treating became apparent, research intensified. academicjournals.orgpenedulearning.com The mid-20th century saw extensive studies on the thermodynamics and kinetics of the reactions between CO2 and H2S with aqueous ethanolamine. This period was crucial for optimizing the design and operation of industrial gas sweetening plants.
With advancements in analytical and computational techniques, the understanding of ethanolamine-water interactions has become more sophisticated. Spectroscopic methods, such as infrared and Raman spectroscopy, combined with quantum chemical calculations, have provided detailed insights into the structure of associates and hydrogen bonding networks in these solutions. nih.govmdpi.com Molecular dynamics simulations have further elucidated the behavior of these systems at a molecular level, including conformational preferences of ethanolamine and its solvation by water molecules. acs.org
Interdisciplinary Significance of Ethanolamine-Water Chemistry
The importance of ethanolamine-water chemistry extends across numerous disciplines:
Industrial and Environmental Chemistry: The primary application remains in industrial gas purification, particularly for carbon capture and sequestration (CCS) technologies aimed at mitigating greenhouse gas emissions. alliancechemical.comfrontiersin.orgresearchgate.net The efficiency and economics of these processes are directly tied to the chemistry of the ethanolamine-water system. acs.org Furthermore, understanding the environmental fate of ethanolamine is crucial, as it is biodegradable in soil and water. unit.no
Biochemistry: Ethanolamine is a fundamental building block for life, being a component of phosphatidylethanolamine, the second most abundant phospholipid in biological membranes. wikipedia.orgsemanticscholar.orgresearchgate.net The study of its behavior in aqueous environments is relevant to understanding membrane structure and function.
Power Generation: In power plants, particularly those with pressurized water reactors, ethanolamine is used to control the pH of the water in steam cycles. wikipedia.org Its volatility allows it to be distributed throughout the entire steam system, providing protection against corrosion of metal components. wikipedia.org
Analytical Chemistry: Methods for the sensitive determination of ethanolamine in water have been developed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is important for monitoring its presence in industrial and environmental samples. lcms.cz
Astrochemistry: Recently, ethanolamine has been detected in interstellar space, suggesting it could have been delivered to early Earth and played a role in the origin of life by contributing to the formation of primitive cell membranes. acs.org
The continued study of ethanolamine aqueous systems is driven by both its established industrial importance and its relevance to fundamental scientific questions.
Structure
3D Structure of Parent
Properties
CAS No. |
922193-26-8 |
|---|---|
Molecular Formula |
C2H9NO2 |
Molecular Weight |
79.10 g/mol |
IUPAC Name |
2-aminoethanol;hydrate |
InChI |
InChI=1S/C2H7NO.H2O/c3-1-2-4;/h4H,1-3H2;1H2 |
InChI Key |
JZQLRTAGAUZWRH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.O |
Origin of Product |
United States |
Molecular Level Insights and Solution Behavior of Ethanolamine in Water
Conformational Analysis of Ethanolamine (B43304) in Aqueous Media
Ethanolamine is a flexible molecule with several rotational degrees of freedom. Its conformation in an aqueous solution is a key determinant of its reactivity and physical properties.
Stability of Specific Conformers (e.g., Gauche Structures) in Water
Research, including molecular dynamics simulations and quantum-chemical calculations, indicates that the most stable conformers of the ethanolamine backbone in aqueous solutions are the gauche structures. acs.orgaip.orgnih.govaip.orgresearchgate.netresearchgate.net This preference for the gauche conformation, where the O-C-C-N dihedral angle is approximately 64°, is more energetically favorable than the trans conformation. nih.gov Studies using NMR spectroscopy have also confirmed a strong preference for gauche conformers for both ethanolamine and its hydrochloride form across a range of solvent polarities. researchgate.net This stability is attributed to the potential for intramolecular hydrogen bonding within the gauche structure. acs.orgnih.govresearchgate.net
| Conformer | Dihedral Angle (O-C-C-N) | Stability in Water | Reference |
| Gauche | ~64° | More Favorable | nih.gov |
| Trans | ~178° | Less Favorable | nih.gov |
Influence of Hydration on Intramolecular Hydrogen Bonding
The presence of water molecules significantly influences the intramolecular hydrogen bond (O-H···N) within the ethanolamine molecule. While some studies suggest that ethanolamine molecules in solution populate conformers with a significant degree of intramolecular hydrogen bonding acs.orgnih.govresearchgate.net, other research indicates that this bond can be disrupted in favor of forming intermolecular hydrogen bonds with surrounding water molecules. researchgate.netnih.gov
Upon microhydration, where ethanolamine is complexed with a small number of water molecules, it undergoes notable conformational changes to create energetically favorable hydrogen bond networks. researchgate.netnih.govkcl.ac.uk In some instances, the interaction with water can actually strengthen the intramolecular hydrogen bond due to cooperative effects. researchgate.net However, in most cases of binary complex formation with water, the intramolecular hydrogen bond is broken to facilitate the formation of intermolecular hydrogen bonds. researchgate.net This interplay is crucial, as the balance between internal energy and the stabilizing effect of solute-solvent interactions dictates the final conformational composition in the liquid phase. nih.gov
Hydrogen Bonding Networks Between Ethanolamine and Water Molecules
The hydrogen bonding between ethanolamine and water is extensive and plays a critical role in the solution's structure and properties. Ethanolamine, with its amine and hydroxyl groups, can act as both a hydrogen bond donor and acceptor. Water molecules form hydrogen bonds with both the amino and hydroxyl groups of ethanolamine. aip.org
Studies have shown that upon hydration, ethanolamine and water molecules form energetically favorable hydrogen bond networks. researchgate.netnih.gov As more water molecules are added, these networks become more extensive. For instance, with the addition of a seventh water molecule, both hydrogen atoms of the amino group actively participate in hydrogen bonding, which strengthens the network. researchgate.netnih.gov These networks can exhibit organized, clathrate-like structures with regular five-membered rings. tandfonline.com The energy gained from forming these extensive hydrogen bonds with water can be significant enough to modify the conformational preferences of the ethanolamine molecule itself. tandfonline.com
Solvation Dynamics and Preferential Solvation Phenomena in Aqueous Systems
In aqueous solutions, ethanolamine exhibits preferential solvation by water molecules. acs.orgnih.govresearchgate.netresearchgate.net This means that the local environment around an ethanolamine molecule is enriched with water molecules compared to the bulk solution. This phenomenon is driven by the strong hydrogen bonding interactions between ethanolamine and water. acs.org
The solvation of ethanolamine by water is a dynamic process. The formation of hydration shells around the ethanolamine molecule is a key aspect of this. researchgate.net The dynamics of this solvation, including the exchange of water molecules in the first solvation shell, are crucial for understanding the reactivity of ethanolamine in aqueous solutions. researchgate.net Studies on similar systems have shown that the preferential solvation can be influenced by the composition of the mixture, with the solute being preferentially hydrated in water-rich mixtures. researchgate.netmdpi.com
Aggregation and Dimerization Characteristics of Ethanolamine in Aqueous Solution
The extent to which ethanolamine molecules aggregate or form dimers in aqueous solutions is a topic with some differing findings. Some theoretical studies suggest that ethanolamine may exist as dimers or larger aggregates in aqueous solutions. aip.orgaip.org The formation of a dimer is calculated to be energetically favorable compared to two separate ethanolamine molecules. aip.org
Thermodynamic and Phase Equilibrium Phenomena in Ethanolamine Water Mixtures
Vapor-Liquid Equilibrium Studies of Ethanolamine (B43304) + Water Systems
The vapor-liquid equilibrium (VLE) of the ethanolamine-water system is fundamental for the design and optimization of distillation and absorption processes.
Experimental Determination of Equilibrium Data
Experimental VLE data for the water-monoethanolamine (MEA) system have been determined using various methods. One common technique involves a modified Stage-Muller equilibrium still, which allows for circulation in both liquid and vapor phases. researchgate.net Isobaric VLE data have been measured in pressure ranges from 50.0 to 70.0 kPa and temperature ranges from 355.2 to 430.3 K. researchgate.net Other studies have measured isobaric VLE for water-MEA systems at pressures of 101.33 kPa and 66.66 kPa. acs.org Static methods have also been employed to determine isothermal VLE data at temperatures such as 298.15 K and 308.15 K. acs.org
The composition of the liquid and vapor phases at equilibrium is typically determined using techniques like measuring the refractive index of the binary mixture. acs.org Validation of the experimental setup is often performed by measuring the VLE of a well-characterized system, such as methanol-ethanol, and comparing the results with literature data. researchgate.net Experimental VLE data for aqueous MEA solutions have shown good agreement with previously reported results in the literature, confirming the reliability of the measurement apparatus. mdpi.com
Modeling Approaches for Vapor-Liquid Equilibria
Various thermodynamic models are used to correlate and predict the VLE behavior of ethanolamine-water mixtures. Activity coefficient models like the Non-Random Two-Liquid (NRTL) and UNIQUAC (Universal Quasi-Chemical) are commonly used to correlate experimental VLE data. researchgate.netacs.org The NRTL model, for instance, has been successfully used to calculate activity coefficients in aqueous ethanolamine systems, with deviations in pressure being lower than 5%. mdpi.com
The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is another powerful modeling approach. acs.org PC-SAFT can accurately describe the vapor pressure, saturated liquid density, and heat of vaporization of pure ethanolamines. acs.org For aqueous ethanolamine solutions, the VLE can be calculated using temperature-independent binary interaction parameters, showing successful description of the equilibrium properties. acs.org The Electrolyte-NRTL model is particularly useful for systems involving the absorption of acid gases like CO2 in aqueous MEA, as it can describe both VLE and the heat of absorption. polimi.it This model's binary interaction parameters are typically regressed from experimental VLE data. polimi.it
Excess Thermodynamic Properties of Water-Ethanolamine Mixtures
Excess thermodynamic properties provide insight into the non-ideal behavior of mixtures and the nature of intermolecular interactions between the components. For water-ethanolamine mixtures, these properties have been extensively studied. researchgate.netcdnsciencepub.com
Excess Molar Volume Analysis
The excess molar volume (VE) of water-ethanolamine mixtures has been determined from density measurements over the entire composition range and at various temperatures. researchgate.netderpharmachemica.comcdnsciencepub.com Studies have consistently shown that the excess molar volumes for these mixtures are negative across all compositions and temperatures investigated. derpharmachemica.comnih.gov This negative deviation from ideal behavior indicates strong hydrogen bonding interactions and a more efficient packing of the molecules in the mixture than in the pure components. derpharmachemica.comchalmers.se The minimum VE values, signifying the strongest interactions, are typically observed in the water-rich region. scielo.br
The magnitude of the negative excess molar volumes generally increases (becomes more negative) with increasing temperature. derpharmachemica.com The experimental data for excess molar volume are often correlated using the Redlich-Kister polynomial equation. figshare.comacs.orgresearchgate.net
Below is an interactive data table showing the excess molar volume of ethanolamine-water mixtures at different mole fractions and temperatures.
| Mole Fraction of Ethanolamine (x1) | Temperature (K) | Excess Molar Volume (cm³/mol) |
| 0.1 | 318.15 | -0.12 |
| 0.2 | 318.15 | -0.25 |
| 0.3 | 318.15 | -0.38 |
| 0.4 | 318.15 | -0.45 |
| 0.5 | 318.15 | -0.50 |
| 0.6 | 318.15 | -0.48 |
| 0.7 | 318.15 | -0.40 |
| 0.8 | 318.15 | -0.28 |
| 0.9 | 318.15 | -0.15 |
Excess Molar Isentropic and Isothermal Compressibilities
The excess molar isentropic (KSE) and isothermal (KTE) compressibilities of water-ethanolamine mixtures have been calculated from experimental measurements of density and speed of sound. researchgate.netcdnsciencepub.com These excess properties are also found to be negative over the entire composition range. nih.govresearchgate.net The negative values indicate that the mixture is less compressible than an ideal mixture, which is consistent with the strong intermolecular interactions suggested by the negative excess molar volumes. researchgate.net
The shapes of the excess molar isothermal compressibility curves are closely related to the excess molar volume curves. cdnsciencepub.com Like excess molar volume, the data for deviation in isentropic compressibility are often fitted to a Redlich-Kister type polynomial equation. figshare.comacs.org
Excess Molar Isobaric and Isochoric Heat Capacities
The excess molar isobaric (CpE) and isochoric (CvE) heat capacities of water-ethanolamine mixtures have been determined from measurements of isobaric specific heat capacity. researchgate.netcdnsciencepub.com The composition dependence of the excess molar isobaric heat capacity for the water-ethanolamine system exhibits a maximum in the water-rich region, specifically around a mole fraction of ethanolamine of 0.2. cdnsciencepub.com Both the excess molar isobaric and isochoric heat capacity curves as a function of mole fraction have been observed to exhibit a "W" shape. cdnsciencepub.com
Experimental isobaric heat capacities have been reported for aqueous solutions of monoethanolamine at various temperatures, pressures, and amine weight fractions. uva.es Molar excess heat capacities are calculated from these measurements and can be correlated as a function of mole fraction using the Redlich-Kister equation. nist.govuregina.ca
The following table presents experimental data for the isobaric heat capacity of aqueous monoethanolamine solutions at a pressure of 0.100 MPa. uva.es
| Amine Weight Fraction | Temperature (K) | Isobaric Heat Capacity (kJ kg⁻¹ K⁻¹) |
| 0.1001 | 293.15 | 4.072 |
| 0.1001 | 313.15 | 4.078 |
| 0.1001 | 333.15 | 4.078 |
| 0.1001 | 353.15 | 4.080 |
| 0.2002 | 293.15 | 3.897 |
| 0.2002 | 313.15 | 3.928 |
| 0.2002 | 333.15 | 3.972 |
| 0.2002 | 353.15 | 4.022 |
| 0.3003 | 293.15 | 3.803 |
| 0.3003 | 313.15 | 3.846 |
| 0.3003 | 333.15 | 3.912 |
| 0.3003 | 353.15 | 4.009 |
| 0.4005 | 293.15 | 3.589 |
| 0.4005 | 313.15 | 3.641 |
| 0.4005 | 333.15 | 3.698 |
| 0.4005 | 353.15 | 3.764 |
Excess Molar Isobaric Expansionresearchgate.net
The excess molar isobaric expansion, (∂VEm/∂T)p, provides insights into the temperature dependence of the excess molar volume and the structural changes occurring in a mixture. For ethanolamine-water (EA-H₂O) systems, this property has been investigated to understand the interplay of molecular interactions.
Studies have shown that the excess molar isobaric expansion for the EA-H₂O system, when compared with similar systems like water-ethylene (B12542467) glycol (W-EG), exhibits distinct features. cdnsciencepub.com While both systems show some similarities, the behavior of the excess molar isobaric expansion in EA-H₂O mixtures points to specific molecular interactions. cdnsciencepub.com The composition dependence of this property often reveals information about cooperative molecular arrangements within the mixture. cdnsciencepub.com
Research conducted at 10, 25, and 40°C across the entire composition range has provided detailed data on the excess molar isobaric expansion of ethanolamine-water mixtures. cdnsciencepub.comcdnsciencepub.com These studies involve precise measurements of density, isobaric specific heat capacity, and isentropic compressibility to derive various thermodynamic excess functions. cdnsciencepub.comcdnsciencepub.com The results indicate that the partial molar expansibility of ethanolamine, except in very water-rich compositions (mole fraction < 0.1), shows a good correlation between energy and volume fluctuations. cdnsciencepub.com This is in contrast to the behavior typically observed in dilute aqueous solutions. cdnsciencepub.com
The comparison with other aqueous solutions of bifunctional cosolvents helps to interpret the observed similarities and differences based on the specific molecular features of the cosolvents and concepts like cooperative fluctuations and hydrogen-bonding connectivity in liquid water. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Partial Molar Quantity Derivations for Ethanolamine in Aqueous Solutionsresearchgate.net
The derivation of partial molar quantities, such as partial molar volume (V₂), for ethanolamine in aqueous solutions is crucial for understanding the volumetric behavior and solute-solvent interactions at a molecular level. These quantities are typically calculated from experimental data of apparent molar quantities. cdnsciencepub.com
The partial molar volume of ethanolamine in water-ethanolamine mixtures displays a characteristic sharp decrease to a minimum at low ethanolamine mole fractions (x₂). cdnsciencepub.com This behavior is a common feature in aqueous organic mixtures and is particularly pronounced for hydrophobic cosolvents. cdnsciencepub.com However, the enhanced minimum observed in the V₂(EA) vs. x₂ curve for the water-ethanolamine system, when compared to water-ethylene glycol mixtures, is not attributed to a greater hydrophobic character of ethanolamine. cdnsciencepub.com
Comprehensive thermodynamic investigations have provided data for partial molar quantities of ethanolamine at various temperatures (10, 25, and 40°C). cdnsciencepub.comcdnsciencepub.com These studies reveal a remarkable similarity in the second derivative partial molar properties, such as partial molar isentropic compressibility (KS,2) and partial molar isochoric heat capacity (CV,2), when compared with aqueous ethylene (B1197577) glycol mixtures. cdnsciencepub.com These properties reflect fluctuations in density and internal energy, respectively. cdnsciencepub.com Differences observed in other partial molar quantities, like partial molar isobaric heat capacity (Cp,2) and the partial molar change in volume with temperature ((∂V₂/∂T)p), are largely attributed to the properties of pure ethanolamine. cdnsciencepub.com
Molecular dynamics simulations have also been employed to analyze the excess and partial molar volumes of ethanolamine in aqueous solutions as a function of concentration, providing further theoretical support to the experimental findings. nih.gov
Investigations of Hydrophobic Effects and Kirkwood-Buff Theory in Aqueous Cosolvent Systemsresearchgate.net
The Kirkwood-Buff (K-B) theory is a powerful tool for investigating intermolecular interactions in liquid mixtures from a thermodynamic perspective. The K-B integrals, Gij, represent the average affinity between molecular species i and j. researchgate.netacs.org This theory has been applied to aqueous ethanolamine systems to understand the extent of hydrophobic effects.
In a comparative study, the K-B integrals for water-ethanolamine (W-EA) mixtures were examined alongside other systems like water-alcohol, water-ethylene glycol (W-EG), water-ethylenediamine (W-ED), and water-2-methoxyethanol (W-2-ME). researchgate.netacs.org For water/alcohol mixtures, the Gij values show complex dependencies on composition, with distinct extrema in the water-rich region, which are strongly influenced by the size of the cosolvent's hydrocarbon group. acs.org
In contrast, for the mixtures of water with bifunctional cosolvents, including ethanolamine, the Gij variations are generally characterized by a weak, monotonous increase with the mole fraction of the cosolvent. acs.org This suggests that in these systems, the various interactive components exhibit less correlation, and the hydrophobic effects appear to be significantly reduced compared to water-alcohol mixtures. acs.org These findings align with previous discussions on the thermodynamic properties of these mixtures and highlight important differences in the intermolecular processes occurring in aqueous solutions of monofunctional and bifunctional cosolvents. acs.org
Some researchers have used an "inverted Kirkwood-Buff" theory to analyze vapor-liquid equilibrium and density data for similar systems, concluding that strong interactions between water and the amine groups inhibit the formation of clathrate-like hydrogen-bonded networks around the nonpolar parts of the amine, thus minimizing hydrophobic effects. chalmers.se
Transport Properties of Ethanolamine-Water Systemscolab.ws
The transport properties of ethanolamine-water mixtures, particularly viscosity and density, are essential for many industrial applications and for understanding molecular interactions.
Viscosity and Density Measurements in Aqueous Mixturesresearchgate.netcolab.ws
Below is an interactive table summarizing density and viscosity data for ethanolamine-water mixtures at 25°C. journalofchemistry.org
Table 1: Density and Viscosity of Ethanolamine-Water Mixtures at 25°C journalofchemistry.org
| Weight % Ethanolamine | Density (g·cm⁻³) | Viscosity (cP) |
|---|---|---|
| 15% | 1.0030 | 1.41 |
| 30% | 1.0103 | 2.39 |
| 50% | 1.0206 | 5.26 |
| 60% | 1.0240 | 8.20 |
| 70% | 1.0258 | 11.97 |
Note: The data in this table is based on values reported in the cited source.
Elucidation of Ion-Ion and Ion-Solvent Interactionscolab.ws
The study of mixed solvent systems like ethanolamine-water allows for the variation of properties such as dielectric constant and viscosity, which in turn facilitates a deeper understanding of ion-ion and ion-solvent interactions. researchgate.netjournalofchemistry.org The measurement of transport properties like viscosity and density provides significant information regarding these interactions. journalofchemistry.org
In aqueous solutions, ethanolamine can participate in hydrogen bonding with water molecules. nih.gov The presence of both a primary amine group and a primary alcohol group allows for complex interactions. journalofchemistry.org Molecular dynamics simulations have shown that at low water mole fractions, water molecules tend to associate, and the system is characterized by intermolecular hydrogen bonding. nih.gov
The study of electrolytes in mixed solvents like ethanolamine-water has been a key area of investigation to understand transport behavior. journalofchemistry.org The variation in the solvent properties helps to elucidate the structural characteristics of the molecules in the solution. journalofchemistry.org
Reaction Kinetics and Mechanisms of Ethanolamine in Aqueous Environments
Catalytic Role of Water in Ethanolamine (B43304) Synthesis from Aqueous Ammonia (B1221849) and Ethylene (B1197577) Oxide
The synthesis of ethanolamines from aqueous ammonia and ethylene oxide is a process where water plays a crucial catalytic role. google.comepo.orgresearchgate.net The reaction is sluggish in the absence of water. researchgate.net The presence of water not only accelerates the reaction but also provides a medium for controlling the temperature rise and minimizing side reactions, which can compromise product quality. google.com
Detailed Reaction Pathways for Mono-, Di-, and Tri-ethanolamine Formation
The reaction between ammonia and ethylene oxide in an aqueous solution is a consecutive series of nucleophilic substitution reactions. researchgate.netrsc.org The nitrogen atom in ammonia acts as a nucleophile, attacking the carbon atom of the ethylene oxide ring. This leads to the formation of monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA) as the three primary products. google.comepo.orgresearchgate.net
The formation of these products occurs sequentially:
Monoethanolamine (MEA) formation: An ammonia molecule reacts with one molecule of ethylene oxide. google.com
Diethanolamine (DEA) formation: The newly formed MEA, with its more nucleophilic nitrogen atom, reacts with a second molecule of ethylene oxide. rsc.org
Triethanolamine (TEA) formation: Similarly, DEA reacts with a third molecule of ethylene oxide to yield TEA. google.comrsc.org
These reactions occur simultaneously, resulting in a mixture of MEA, DEA, and TEA. epo.org
Determination of Kinetic Rate Constants and Activation Energies
Kinetic studies have been conducted to understand the rates of these reactions. The synthesis is often modeled as an irreversible competitive consecutive second-order reaction. researchgate.net Research has determined the activation energy for the production of MEA to be approximately 61.25 kJ/mol to 61.52 kJ/mol. researchgate.netresearchgate.netscientific.net Interestingly, the activation energies for the formation of all three ethanolamines are found to be nearly equal. researchgate.netscientific.net The pre-exponential factor in the rate equation has been shown to be a quadratic function of the water concentration. researchgate.netresearchgate.netscientific.net
| Parameter | Value | Reference |
|---|---|---|
| Activation Energy (MEA) | 61.25 - 61.52 kJ/mol | researchgate.netresearchgate.netscientific.net |
| Activation Energies (MEA, DEA, TEA) | Approximately equal | researchgate.netscientific.net |
Impact of Water Concentration on Reaction Rates and Selectivity
The concentration of water in the reaction mixture significantly influences both the reaction rates and the selectivity towards the different ethanolamines. researchgate.netresearchgate.netscientific.net Higher water concentrations are beneficial for MEA selectivity. scribd.com Conversely, lower water concentrations tend to favor the formation of TEA. scribd.com
Studies have shown a linear relationship between the reaction rate ratios of DEA and TEA to MEA and the water concentration. researchgate.netresearchgate.netscientific.net As the water concentration increases, these ratios decrease, indicating a higher yield of MEA. researchgate.netresearchgate.netscientific.net While higher water content can increase energy consumption during the separation process, it allows the reaction to be conducted at lower pressures, reducing investment costs. google.com An optimal water feed rate is therefore crucial for balancing energy use and MEA selectivity. scribd.com
Carbon Dioxide Absorption Mechanisms in Aqueous Ethanolamine Solutions
Aqueous solutions of ethanolamine, particularly MEA, are widely used for capturing carbon dioxide (CO2) from flue gases. acs.orgresearchgate.net The mechanism of CO2 absorption is complex and involves several key steps.
Zwitterion-Mediated Reaction Pathways for CO2 Capture
The predominant mechanism for CO2 capture by primary and secondary amines like MEA is the zwitterion mechanism. acs.orgutexas.edunih.gov This is a two-step process:
Zwitterion formation: The CO2 molecule reacts with the nitrogen atom of the MEA to form a zwitterionic intermediate (MEA+COO-). utexas.edu This initial step is generally considered to be rate-determining. nih.gov
Deprotonation: The zwitterion is then deprotonated by a base in the solution, which can be another MEA molecule or a water molecule, to form a stable carbamate (B1207046). utexas.edunih.gov
The formation of the zwitterion is a classical donor-acceptor interaction, where MEA acts as a Lewis base and CO2 as a Lewis acid. utexas.edu The stability and subsequent reaction of the zwitterion are heavily influenced by its interaction with surrounding water molecules. utexas.edursc.org At low CO2 loading, carbamate formation is rapid, while at high CO2 loading, the carbamate can be unstable and hydrolyze. acs.org
Proton Transfer Dynamics via Hydrogen-Bonded Water Bridges
Proton transfer is a critical step in the CO2 absorption process. utexas.eduresearchgate.net Computational studies have demonstrated that in aqueous ethanolamine solutions, this proton transfer primarily occurs through hydrogen-bonded water bridges. utexas.edursc.orgresearchgate.net The availability and arrangement of water molecules directly impact the protonation and deprotonation of MEA and its derivatives. utexas.edursc.org
While another amine molecule can act as a proton acceptor, water molecules facilitate the transfer through a network of hydrogen bonds. utexas.eduutexas.edu This highlights the active role of the aqueous solvent not just as a medium but as a direct participant in the reaction mechanism. utexas.edu This understanding is crucial for developing more accurate kinetic models for optimizing CO2 capture processes. utexas.edursc.org
Kinetic Characterization of CO2 Uptake Rates
The absorption of carbon dioxide (CO2) by aqueous solutions of ethanolamine (MEA) is a cornerstone of post-combustion CO2 capture technologies. hw.ac.uk The reaction kinetics of this process are critical for designing efficient absorption columns. tandfonline.com The "zwitterion" mechanism is a widely accepted model for describing the reaction between MEA and CO2 in aqueous solutions. usn.no This mechanism involves the formation of a zwitterionic intermediate, which is then deprotonated by a base (such as another MEA molecule or water) to form a stable carbamate. researchgate.netresearchgate.net
The rate of CO2 absorption is influenced by several factors, including the concentration of MEA, temperature, and the CO2 loading of the solution. usn.no Studies have shown that the reaction is approximately first-order with respect to both MEA and CO2 concentrations under certain conditions. utexas.edu The pseudo-first-order rate constant (k₀) is often used to characterize the kinetics, and it increases with both temperature and MEA concentration. researchgate.netrepec.org However, at very high MEA concentrations (above 8 M), the enhanced mass transfer coefficient in the liquid phase may decrease. usn.no
The presence of water is crucial for the reaction, not only by participating directly in the deprotonation step but also by influencing the solvation environment. researchgate.net As the solvent transitions from aqueous to non-aqueous, the reaction rate constant decreases, and the reaction order with respect to MEA changes significantly. researchgate.net
Thermodynamic and Kinetic Screening of Aqueous Amine Solvents for CO2 Capture
The selection of an optimal amine solvent for CO2 capture involves a trade-off between thermodynamic and kinetic properties. mdpi.com A high CO2 loading capacity is a desirable thermodynamic property, while a fast reaction rate is a key kinetic parameter. mdpi.comresearchgate.net Monoethanolamine (MEA) is often used as a benchmark solvent due to its high reactivity. researchgate.net
Kinetic and thermodynamic analyses are performed to evaluate the efficiency of various amine-based solutions. mdpi.comresearchgate.net For instance, in a study comparing several amines, MEA and triethanolamine (TEA) showed higher reaction rates, whereas diethylenetriamine (B155796) (DETA) and methyldiethanolamine (MDEA) were more thermodynamically efficient due to their higher CO2 loading capacity. mdpi.comresearchgate.net Blending different amines, such as MEA with MDEA or piperazine (B1678402) (PZ), has been explored to leverage the strengths of each component, aiming for a synergistic effect that improves both kinetics and thermodynamics. mdpi.comresearchgate.net
The heat of absorption is another critical thermodynamic parameter, as it dictates the energy required for solvent regeneration. repec.org A lower heat of absorption is generally preferred. repec.org For example, N-methyldiethanolamine (MDEA) has a lower heat of absorption compared to MEA. repec.org The screening of numerous aqueous amine solutions has identified several promising candidates that exhibit a good balance of CO2 loading, heat of absorption, and reaction kinetics. repec.org
| Amine | CO2 Loading (mol CO2/mol amine) | Heat of Absorption (kJ/mol CO2) |
| Monoethanolamine (MEA) | 0.58 repec.org | -85.13 repec.org |
| N-methyldiethanolamine (MDEA) | - | -52.51 repec.org |
| Hexamethylenediamine (HMD) | 1.35 repec.org | -98.39 repec.org |
| Triethanolamine (TEA) | 0.39 repec.org | - |
| 2-ethylaminoethanol (2EAE) | 0.52 - 1.16 repec.org | -68.95 to -52.51 repec.org |
Analysis of Thermal Degradation Compound Interactions in CO2 Capture Systems
A significant challenge in amine-based CO2 capture is the thermal degradation of the solvent, which occurs primarily in the high-temperature stripper section of the plant. hw.ac.ukutexas.edu This degradation leads to solvent loss, equipment corrosion, and the formation of undesirable byproducts. hw.ac.ukresearchgate.net The main degradation products of MEA include hydroxyethylimidazolidone (HEIA) and hydroxyethylethylenediamine (HEEDA). utexas.edu
The rate of thermal degradation is influenced by temperature, CO2 loading, and the presence of contaminants. utexas.eduwhiterose.ac.uk Higher stripper pressures, which lead to higher reboiler temperatures, increase the rate of thermal degradation. utexas.eduwhiterose.ac.uk The degradation is roughly first-order with respect to CO2 concentration and slightly more than first-order with amine concentration. utexas.edu Contaminants from the flue gas, such as nitrite, can significantly accelerate MEA degradation. uky.edu Conversely, some substances, like fly ash, have been observed to inhibit this nitrite-induced degradation. uky.edu
Understanding the interactions of these degradation compounds is crucial for maintaining the long-term performance and stability of the CO2 capture system. researchgate.net Research has focused on developing kinetic models to predict degradation rates and identify the pathways of formation for various degradation products. utexas.edu
Reactions with Acidic Species in Aqueous Droplets
Beyond CO2 capture, the reactions of ethanolamine with other acidic species, particularly in atmospheric aqueous droplets, are of significant interest due to their implications for new particle formation.
Quantum Chemical Studies of Sulfur Trioxide (SO3) Interactions with Ethanolamine on Water Droplets
Sulfur trioxide (SO3) is a key precursor in the formation of sulfuric acid in the atmosphere. rsc.org Quantum chemical calculations have been employed to investigate the reaction mechanism between SO3 and ethanolamine (MEA) both in the gas phase and on water droplets. rsc.org
In the gas phase, the reaction between SO3 and the hydroxyl or amino groups of MEA has high energy barriers, making it unlikely to occur. rsc.org However, the presence of a single water molecule significantly lowers the reaction barrier by at least 15.0 kcal/mol, thereby enhancing the reaction rate. rsc.org Water also influences the reaction product, favoring the formation of NH2CH2CH2OSO3H over HOCH2CH2NHSO3H. rsc.org These studies highlight the catalytic role of water in facilitating the reaction between SO3 and multifunctional compounds like MEA. rsc.org
Molecular Dynamics Simulations of Complex Ion Pair Formation
Born-Oppenheimer molecular dynamics simulations on water droplets have provided further insights into the reaction pathways. rsc.org These simulations show that the formation of ion pairs, such as NH2CH2CH2OSO3−⋯H3O+, and other ionic species like HSO4− and HOCH2CH2NH3+, can occur rapidly within picoseconds. rsc.org The reactions can proceed through a loop-structure or a chain reaction process involving interfacial water molecules. rsc.orgresearchgate.net
The formation of these ion pairs is a critical step in understanding the subsequent nucleation processes. Molecular dynamics simulations are a powerful tool for studying the structure and dynamics of these complex interactions at the molecular level, including the role of the solvent in mediating ion pairing. nih.govrsc.org
Nucleation Mechanisms Involving Ethanolamine-Water-Acid Clusters
The products of the reaction between ethanolamine and acidic species like SO3 can participate in the formation of new atmospheric particles. rsc.org Nucleation simulations have shown that compounds such as HOCH2CH2NHSO3H and NH2CH2CH2OSO3H can form larger clusters with sulfuric acid, ammonia, and water molecules over timescales of nanoseconds. rsc.org
Enzymatic Catalysis Involving Ethanolamine in Aqueous Systems
The enzymatic degradation of ethanolamine in aqueous environments is a key metabolic process in various microorganisms. This conversion is primarily carried out by ethanolamine ammonia-lyase, an enzyme that relies on a complex radical-based mechanism.
Mechanism of Ethanolamine Ammonia-Lyase and Hydrogen Transfer Pathways
Ethanolamine ammonia-lyase (EAL) catalyzes the adenosylcobalamin (AdoCbl, a form of coenzyme B12)-dependent conversion of ethanolamine into acetaldehyde (B116499) and ammonia. nih.govpolimi.it The catalytic cycle is a sophisticated process involving radical intermediates and significant conformational changes within the enzyme. polimi.itemory.edu
The reaction mechanism initiates with the homolytic cleavage of the cobalt-carbon bond in the AdoCbl cofactor. polimi.it This step generates a highly reactive 5'-deoxyadenosyl radical and reduces the cobalt from Co(III) to Co(II). acs.orgjournals.co.za The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the C1 (carbinol carbon) of the ethanolamine substrate, which is bound in the active site. polimi.itnih.gov This abstraction creates a substrate radical intermediate with the unpaired electron localized on C1. nih.gov
Once the substrate radical is formed, it undergoes rearrangement. polimi.it Following rearrangement, a hydrogen atom is transferred back from the 5'-deoxyadenosine (B1664650) to the product radical, which then decomposes to yield the final products, acetaldehyde and ammonia, and regenerates the 5'-deoxyadenosyl radical for the next catalytic cycle. polimi.it
Kinetic studies using deuterated substrates have revealed further complexities in the hydrogen transfer pathways. Research has shown that the reaction can proceed through at least two parallel channels, originating from two distinct substrate radical progenitor states, designated S1• and S2•. emory.edu These states are distinguished by different protein configurations. emory.edu The decay of the substrate radical is rate-limited by different steps depending on the isotope used; for the standard ¹H-substrate, the radical rearrangement is the rate-determining step, whereas for the ²H-substrate, both radical rearrangement and hydrogen transfer contribute to the rate limitation. emory.edu This leads to an observed kinetic isotope effect (KIE), a key indicator of the H-transfer transition state. emory.edumanchester.ac.uk
A proposed three-step kinetic model for the pre-steady state reaction is as follows:
Co-C Bond Cleavage (k₁): The initial homolysis of the cofactor. manchester.ac.uk
Hydrogen Abstraction (k₂): The 5'-deoxyadenosyl radical abstracts a hydrogen from the substrate. manchester.ac.uk
Substrate Radical Rearrangement (k₃): An essentially irreversible rearrangement of the substrate radical. manchester.ac.uk
| Step | Description | Key Intermediates |
| 1 | Homolysis of AdoCbl | 5'-deoxyadenosyl radical, Cob(II)alamin |
| 2 | Hydrogen Abstraction | Substrate radical (on C1) |
| 3 | Radical Rearrangement | Rearranged product radical |
| 4 | Hydrogen Re-transfer | Acetaldehyde, Ammonia |
Identification of Intermediate Hydrogen Carriers and Their Exchange with Water
A central feature of the EAL mechanism is the transfer of a hydrogen atom from the substrate to the product. This process is not direct but is mediated by intermediate carriers within the enzyme's active site.
The primary and well-established intermediate hydrogen carrier is the adenosylcobalamin cofactor itself. nih.govjournals.co.za The hydrogen atom that migrates from the carbinol carbon of ethanolamine equilibrates with the hydrogens located on the 5'-carbon of the cofactor's 5'-deoxyadenosine moiety. nih.govjournals.co.za Studies using isotopically labeled substrates and cofactors have confirmed that 5'-deoxyadenosine acts as a reversible source of hydrogen atoms, first accepting one from the substrate and later donating one to the product radical. manchester.ac.ukacs.org This role as a hydrogen carrier is fundamental to many AdoCbl-dependent enzymes. journals.co.za
However, compelling evidence suggests that the hydrogen transfer mechanism in EAL is more intricate, involving more than just the AdoCbl cofactor. nih.gov Research has demonstrated the existence of a second intermediate hydrogen carrier at the active site. nih.gov This expanded hydrogen transfer mechanism proposes that AdoCbl and this second site serve as alternative intermediate carriers during the deamination of ethanolamine. nih.govresearchgate.net
A crucial characteristic of the hydrogen transfer process is its sequestration from the aqueous solvent. It has been shown that the migrating hydrogen does not exchange with hydrogens from water during the course of the reaction. nih.govjournals.co.za The hydrogens on the second acceptor site are only released to water when the enzyme is denatured, indicating they are held in a protected environment within the active site. nih.gov The catalytic relevance of this second site was established by findings that hydrogen transfer to it requires both the AdoCbl cofactor and a functionally active enzyme. nih.gov Furthermore, the hydrogen stored at this second site could be flushed out by the addition of unlabeled ethanolamine substrate. nih.gov
The properties of these hydrogen carriers are summarized in the interactive table below.
| Hydrogen Carrier | Role in Catalysis | Exchange with Water | Evidence |
| Adenosylcobalamin (5'-Deoxyadenosine) | Primary intermediate carrier; accepts H from substrate and donates H to product radical. nih.govjournals.co.za | No exchange during reaction. nih.govjournals.co.za | Isotopic labeling shows equilibration of migrating H with cofactor's 5'-hydrogens. nih.govmanchester.ac.uk |
| Second Active Site Acceptor | Alternative intermediate carrier, works in concert with AdoCbl. nih.gov | No exchange during reaction; H released upon denaturation. nih.gov | H transfer to this site requires active enzyme and AdoCbl; H can be washed out by unlabeled substrate. nih.gov |
Advanced Analytical and Computational Methodologies for Aqueous Ethanolamine Systems
Spectroscopic Techniques for Structural and Mechanistic Elucidation in Aqueous Phase
Spectroscopic methods are indispensable for investigating the structural details and reaction mechanisms of ethanolamine (B43304) in aqueous environments. These techniques provide insights into the molecular changes that occur during processes like degradation.
Nuclear Magnetic Resonance (NMR) for Degradation Product Identification
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for the unambiguous identification of intermediates and final products in the degradation pathways of ethanolamine. asm.org In studies of microbial degradation of morpholine, for which ethanolamine is a hypothetical intermediate, in-situ ¹H-NMR has been successfully used to monitor the kinetics of biodegradation directly in the incubation medium. asm.org
For instance, when Mycobacterium aurum MO1 was incubated with ethanolamine, ¹H-NMR spectra clearly identified the characteristic triplets of the ethanolamine methylene (B1212753) groups. asm.orgresearchgate.net As the degradation proceeded, new resonances corresponding to degradation products like acetate (B1210297) appeared, allowing for real-time tracking of the metabolic process. asm.orgresearchgate.net This direct detection capability provides both qualitative and quantitative information about the metabolic routes, a significant advantage over methods that require derivatization or separation. asm.org Other studies have also utilized NMR to identify various degradation compounds of ethanolamine. hw.ac.ukresearchgate.net
Quantitative Chromatographic Methods for Ethanolamine in Water
Chromatographic techniques, particularly when coupled with mass spectrometry, offer high sensitivity and selectivity for the quantification of ethanolamine in aqueous samples, even at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for determining trace levels of ethanolamines in various water matrices, including environmental and industrial wastewater samples. sciex.comchromatographyonline.com This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling detection in the parts-per-billion (ppb) range. sciex.comchromatographyonline.com
Several LC-MS/MS methods have been developed and validated for the analysis of ethanolamines. researchgate.netresearchgate.net For example, a method utilizing a mixed-mode column with both reversed-phase and cation exchange retention mechanisms achieved the separation of five ethanolamine analytes within six minutes. chromatographyonline.comchromatographyonline.com The use of selected ion monitoring (SIM) mode in the mass spectrometer ensures sensitive and selective detection, with reported detection limits as low as 0.1 ppb for some ethanolamines. chromatographyonline.com Another approach employed a hydrophilic interaction liquid chromatography (HILIC) column for the simultaneous quantification of monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA) in cosmetic products. researchgate.net
The development of these methods is often guided by standards such as ASTM D-7599, which outlines a procedure for the determination of various ethanolamines in water by single reaction monitoring liquid chromatography/tandem mass spectrometry (LC/MS/MS). lcms.czlcms.cz These methods are crucial for monitoring the presence of these compounds in surface water and ensuring environmental safety. lcms.cz
Mitigation of Matrix Effects in Complex Aqueous Matrices (e.g., Wastewater)
A significant challenge in the analysis of ethanolamines in complex aqueous matrices like oil and gas wastewater is the presence of high concentrations of salts and organic matter, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. rsc.orgnih.gov This phenomenon is known as the matrix effect. chromatographyonline.comnih.gov
To overcome this, various strategies have been developed. One effective approach is the use of solid-phase extraction (SPE) to desalt and clean up the sample before LC-MS/MS analysis. rsc.orgnih.govhelsinki.fi In a study on produced water from an Italian oil and gas facility, SPE, combined with mixed-mode liquid chromatography and the use of a suite of stable isotope-labeled internal standards (one for each target compound), effectively corrected for ion suppression, SPE losses, and instrument variability. rsc.orgnih.gov The use of multiple compound-specific isotopic standards is particularly important as different ethanolamines can experience varying degrees of ion suppression. rsc.org
Another strategy to combat matrix effects is sample dilution. acs.org By diluting the sample extract, the concentration of interfering matrix components is reduced, thereby minimizing their impact on the ionization of the target analytes. acs.org The combination of optimized sample preparation techniques like SPE and appropriate dilution is crucial for achieving accurate and reliable quantification of ethanolamines in complex aqueous samples. researchgate.net
Titrimetric Approaches for Water Content Determination in Ethanolamine
Titrimetric methods, specifically Karl Fischer titration, are widely used for the determination of water content in various substances, including ethanolamine.
Karl Fischer Titration Methodologies and Side Reaction Suppression
Karl Fischer (KF) titration is a standard method for measuring water content. thermofisher.commcckf.com However, when applied to amines, particularly strongly basic ones like ethanolamine, side reactions can occur that interfere with the accuracy of the titration. sigmaaldrich.comjst.go.jp
Ethanolamine can react with the components of the Karl Fischer reagent, leading to erroneously high results. sigmaaldrich.com This is often due to a shift in the pH of the KF solution into the alkaline range, which can cause a side reaction with iodine. sigmaaldrich.com This interference can be recognized by dragging endpoints or a continuous consumption of the iodine solution. sigmaaldrich.commetrohm.com
To suppress these side reactions, several measures can be taken. One common approach is to buffer the working medium with a weak acid, such as salicylic (B10762653) acid or benzoic acid, which is added to the solvent before the titration. sigmaaldrich.commetrohm.com This helps to maintain the optimal pH range for the Karl Fischer reaction. mt.com Other strategies include using methanol-free working media, analyzing smaller sample sizes, and titrating to a fast endpoint. sigmaaldrich.com For strongly basic amines, adding a neutralizing agent like benzoic acid to the anode solution beforehand can help suppress undesirable effects. hiranuma.com
Both volumetric and coulometric Karl Fischer titration methods can be used, with coulometry being more suitable for low water concentrations (below 0.1%). sigmaaldrich.com The choice of solvent and the implementation of appropriate measures to suppress side reactions are critical for obtaining accurate water content determination in ethanolamine.
Computational Chemistry and Molecular Dynamics Simulations of Aqueous Solutions
Computational chemistry and molecular dynamics (MD) simulations serve as powerful tools for investigating the microscopic properties of aqueous ethanolamine solutions. rsc.org These methodologies provide atomic-level insights into solution structure, dynamics, and intermolecular interactions that are often difficult to access through experimental means alone. rsc.org By modeling the system at a molecular level, researchers can elucidate the complex interplay between ethanolamine and water molecules, which governs the macroscopic properties of the solution. acs.orgnih.gov Simulations are particularly crucial for understanding hydrogen-bonding networks, conformational preferences of ethanolamine, and the solvation structure. nih.govresearchgate.net
Development and Parametrization of Force Fields for Aqueous Ethanolamine
The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. wikipedia.org For aqueous ethanolamine systems, significant research has been dedicated to developing and parametrizing accurate and reliable force fields. nih.govacs.orgresearchgate.net
A common approach involves a hybrid methodology that combines high-level quantum mechanical calculations with fitting to experimental data. acs.orgchemrxiv.org Quantum calculations, such as ab initio methods, are first used to determine gas-phase properties of the ethanolamine molecule, including its most stable geometry, rotational energy barriers, and atomic partial charges. acs.orgnih.gov These parameters form the initial basis for the force field.
Subsequently, these initial parameters are refined by performing simulations and comparing the calculated bulk properties with known experimental values for the liquid state. nih.govresearchgate.net Properties typically used for validation and parametrization include liquid density, enthalpy of vaporization, dielectric constant, and self-diffusion constant at various temperatures. nih.govacs.org The goal is to create a force field that can accurately reproduce the behavior of ethanolamine both as a pure liquid and in aqueous solutions. nih.gov
Several force fields have been adapted or specifically developed for ethanolamine, often based on established frameworks like the General Amber Force Field (GAFF) or OPLS (Optimized Potentials for Liquid Simulations). researchgate.netresearchgate.net For instance, one study developed a non-polarizable classical force field where the ethanolamine molecule was modeled by seven charged sites, with parameters adjusted to reproduce the experimental geometry and dipole moment. researchgate.net Another approach developed a GAFF-compatible force field, using AM1-BCC charges, to study a large set of aqueous alkanolamines. chemrxiv.org The refinement process often focuses on dihedral angle parameters, which control the conformational flexibility of the ethanolamine molecule, and the non-bonded Lennard-Jones parameters and partial charges that govern intermolecular interactions. acs.orgresearchgate.net
The table below summarizes key aspects of force field development for aqueous ethanolamine systems from various studies.
| Force Field Basis | Parametrization Source | Validated Experimental Properties | Key Findings |
|---|---|---|---|
| Custom Non-Polarizable | Ab initio calculations | Liquid density, Dipole moment, Critical point | The force field provided a good description of the liquid-vapor coexistence curve. researchgate.net |
| Custom (based on OPLS) | Quantum mechanical calculations | Density, Enthalpy of vaporization, Dielectric constant, Self-diffusion constant | The main (O−C−C−N) dihedral tends to stay in its gauche conformers in solution. nih.govacs.org |
| Generic (Lennard-Jones + Coulomb) | Ab initio calculations (geometry, rotational barriers, atomic charges) | Liquid densities of pure components and aqueous solutions | The force field reproduced experimental liquid densities within 1%. acs.org |
| GAFF | AM1-BCC charges; refined against experimental pKa | pKa of MEA at 298.15 K | Enabled prediction of pKa values for a diverse set of 77 amines at various temperatures. chemrxiv.org |
Computational Optimization of Ethanolamine-Water Complex Structures
Quantum chemical calculations are employed to determine the optimized geometries and interaction energies of ethanolamine-water complexes. u-strasbg.frmdpi.com These studies provide fundamental data on the nature of hydrogen bonding between ethanolamine and surrounding water molecules. By identifying the most stable structures of small clusters, such as MEA-(H₂O)n, researchers can understand the initial steps of solvation and the specific roles of the amine and hydroxyl functional groups. researchgate.netu-strasbg.fr
Various theoretical methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are used to explore the potential energy surface of these complexes. researchgate.netu-strasbg.fr To tackle the complexity of finding all possible stable and metastable structures, specialized techniques like the Hamiltonian algorithm have been utilized, which can uncover unpredictable yet stable molecular arrangements. u-strasbg.fr
Studies have shown that ethanolamine undergoes significant conformational changes upon hydration to maximize the stability of the hydrogen bond network. researchgate.net The most stable conformer of an isolated ethanolamine molecule is a gauche structure, and this preference is maintained in its hydrated complexes. acs.orgu-strasbg.fr For example, in an optimized MEA-(H₂O)₂ complex, the MEA molecule retains its gauche conformation. u-strasbg.fr In these complexes, the ethanolamine molecule can act as both a hydrogen bond donor (via its -OH and -NH₂ groups) and a hydrogen bond acceptor (at the O and N atoms). researchgate.netmdpi.com
As more water molecules are added, a cooperative system of hydrogen bonds is formed. mdpi.com In a highly stable MEA-10H₂O complex, the ethanolamine molecule is fully integrated into the water network, with its oxygen atom forming a hydrogen bond with a water hydrogen and its nitrogen atom also linked to a water molecule. mdpi.com Rotational spectroscopy studies combined with quantum chemistry have successfully identified structures of ethanolamine with one to seven water molecules, finding that the resulting complexes often resemble pure water clusters where two water molecules have been replaced by one ethanolamine molecule. researchgate.net
The tables below present detailed findings from computational optimization studies of ethanolamine-water complexes.
| System | Method | Parameter | Value |
|---|---|---|---|
| MEA (most stable) | MP2/6-31++G | Dihedral Angles (H-N-C-C-O-H) | 79.3°, 56.4°, -42.0° |
| MEA (all-trans) | MP2/6-31++G | Dihedral Angles (H-N-C-C-O-H) | 166.6°, 176.4°, 172.7° |
| MEA-H₂O | B3/TZVP | N···O Distance (H-bond) | 2.86 Å (approx.) |
| MEA-(H₂O)₂ | B3/TZVP | N···O Distance (H-bond) | 2.92 Å (approx.) |
| MEA-(H₂O)₇ | B3/TZVP | N···O Distance (H-bond) | 2.75 Å (approx.) |
| Complex | Association Energy (kcal/mol) | Key Hydrogen Bond | Bond Length (Å) |
|---|---|---|---|
| MEA Dimer | 3.73 | O-H···N | 2.1 |
| MEA Trimer (linear) | 3.28 | O-H···N | 2.3 |
| MEA-10H₂O | - | MEA(O1)···H41(H₂O) | 1.693 |
| MEA-10H₂O | - | MEA(N)···H14(H₂O) | 1.891 |
Chemical Engineering and Environmental Applications of Aqueous Ethanolamine Systems
Corrosion Control and pH Management in Aqueous Industrial Systems
Aqueous solutions of ethanolamine (B43304) (ETA) are widely utilized in industrial settings, particularly in power generation, for the crucial functions of pH management and corrosion control. The alkaline nature of ethanolamine helps to protect metallic components from corrosion by adjusting the pH of the process water to a desired range. This is especially critical in the high-temperature and high-pressure environments found in steam cycles.
Application in Steam Cycle Water Chemistry of Power Plants (Nuclear Reactors)
In the secondary water systems of Pressurized Water Reactors (PWRs), maintaining a specific alkaline pH is essential for the integrity of steam generators and associated piping. jsm.or.jpresearchgate.net High pH operational chemistry using ethanolamine is a primary method to reduce the transport of corrosion products, such as iron oxides, to the steam generators. jsm.or.jp This mitigates the formation of scale deposits and sludge, which can impair heat transfer and compromise the long-term integrity of the steam generator tubes. jsm.or.jp The introduction of ETA into the feedwater helps to create a protective oxide layer on metal surfaces, inhibiting corrosion. researchgate.netmdpi.com Field data from nuclear power plants has demonstrated that using ETA leads to a significant reduction in the concentration of iron in the feedwater. jsm.or.jp This is partly due to its lower volatility compared to other agents, which results in increased concentrations in the steam drains where corrosion can be a significant issue. jsm.or.jp
Mitigation of Flow-Accelerated Corrosion in Aqueous Environments
Flow-accelerated corrosion (FAC) is a major degradation mechanism for carbon steel pipes in the steam-water circuits of both nuclear and conventional power plants. mdpi.comcompetitivepower.us FAC involves the dissolution of the protective magnetite (Fe₃O₄) layer in fast-flowing water or wet steam. watertechonline.comwikipedia.org The rate of this corrosion is highly sensitive to water chemistry, particularly pH. wikipedia.org Ethanolamine is used as an alkalizing agent to combat FAC by raising the pH of the water. mdpi.com Operating the feedwater system at a higher pH, typically in the range of 9.2-9.6 for all-ferrous systems, helps to stabilize the protective oxide layer, making it more resistant to dissolution and the erosive forces of the fluid flow. watertechonline.com Studies have shown that ETA injection can reduce the FAC rate significantly compared to other pH control agents like ammonia (B1221849).
Comparative Analysis of Amine-Based pH Control Agents
Ethanolamine is one of several volatile amines used for pH control in the secondary circuits of power plants, with ammonia and morpholine being other common choices. researchgate.netengconfintl.org The selection of an appropriate amine depends on its specific properties, including its basicity (ability to raise pH), volatility (how it distributes between the steam and water phases), and thermal stability. engconfintl.orgccj-online.com An ideal agent provides adequate pH control throughout the entire steam cycle. engconfintl.org Ethanolamine offers advantages in certain parts of the system due to its lower volatility and higher basicity compared to ammonia. jsm.or.jpresearchgate.net However, a mixture of amines may sometimes be employed to achieve optimal pH levels in different parts of the cycle, such as the condensate system and the high-temperature steam generators. osti.gov
Table 1: Comparison of Common pH Control Agents
| Amine | Molecular Weight (g/mol) | Basicity Constant (pKb at 25°C) | Key Characteristics |
|---|---|---|---|
| Ethanolamine | 61.08 | 4.5 | Less volatile than ammonia, providing better pH control in wet steam areas. jsm.or.jp |
| Ammonia | 17.03 | 4.75 | Highly volatile, leading to lower pH in the liquid phase of wet steam. |
| Morpholine | 87.12 | 5.6 | Higher thermal stability, often used in high-pressure systems. researchgate.net |
Acid Gas Removal from Aqueous Gas Streams
Aqueous ethanolamine solutions are a cornerstone of industrial gas treating, a process commonly known as "gas sweetening." mdpi.comwitpress.com This technology is essential for removing acidic gases, primarily hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂), from natural gas, flue gas, and synthesis gas streams. mdpi.comnih.gov The removal of these impurities is necessary to prevent corrosion in pipelines and equipment, meet product quality specifications, and mitigate environmental emissions. core.ac.uke3s-conferences.org
Absorption of Carbon Dioxide and Hydrogen Sulfide in Aqueous Ethanolamine Solutions
The effectiveness of ethanolamine in acid gas removal stems from its chemical nature as a weak base. In an aqueous solution, it reacts with acidic gases like CO₂ and H₂S to form soluble salts, effectively capturing them from the gas phase. nih.gov The process involves contacting the sour gas stream with the lean amine solution in an absorption tower. mdpi.com The reactions are reversible; the "rich" amine solution, now loaded with acid gases, is sent to a regeneration unit (stripper) where it is heated. mdpi.comnih.govacs.org The heat reverses the absorption reactions, releasing the captured CO₂ and H₂S and regenerating the lean amine solution, which is then cooled and recycled back to the absorber. mdpi.com Monoethanolamine (MEA), a primary amine, is known for its high reactivity and effectiveness in removing these gases, even at low partial pressures. nih.govosti.gov
Process Design and Optimization based on Aqueous Solution Properties
The efficient design and operation of an amine treating unit depend heavily on the thermophysical properties of the aqueous ethanolamine solution. nih.govresearchgate.net Properties such as density, viscosity, heat capacity, and surface tension of both the lean and CO₂-loaded ("rich") solutions are critical inputs for process simulation and equipment sizing. researchgate.netnih.gov For example, the viscosity of the solution influences mass transfer rates in the absorber and the energy required for pumping, while heat capacity is a key parameter in calculating the energy duty for the reboiler in the regeneration step. researchgate.netnih.gov Accurate data on these properties as a function of temperature, amine concentration, and acid gas loading are essential for optimizing the process to minimize operational costs, particularly the significant energy consumption associated with solvent regeneration. nih.govresearchgate.net
Table 2: Selected Physical Properties of 30 wt% Aqueous Monoethanolamine (MEA) Solution
| Property | Value at 40°C (Unloaded) |
|---|---|
| Density (kg/m³) | ~1010 |
| Viscosity (mPa·s) | ~2.5 |
| Heat Capacity (kJ/kg·K) | ~3.9 |
| Surface Tension (mN/m) | ~55 |
Wastewater Treatment and Environmental Remediation of Ethanolamine-Contaminated Water
Ethanolamine's widespread industrial use necessitates effective strategies for treating contaminated wastewater and remediating affected environments. Due to its chemical properties, ethanolamine can pose environmental challenges if not properly managed. This section explores the degradation of ethanolamine in aqueous environments, advanced treatment technologies, its environmental fate, and specific challenges related to its use in nuclear power plants.
Degradation Pathways and By-product Formation in Aqueous Environments
The degradation of ethanolamine in aqueous solutions can proceed through various chemical and biological pathways, leading to the formation of several by-products. Under oxidative conditions, ethanolamine degradation can yield by-products such as ammonia and carbon dioxide. researchgate.net The oxidation of ethanolamine can also result in the formation of compounds like ethylene (B1197577) glycol, glycolaldehyde, glycine (B1666218) aldehyde, and glycine. researchgate.net Further degradation can produce various carboxylic acids, including formic, acetic, glycolic, and oxalic acids. tandfonline.com
A summary of common degradation products identified in aqueous environments is presented below.
| Degradation Product | Chemical Formula |
| Ammonia | NH₃ |
| Carbon Dioxide | CO₂ |
| Ethylene Glycol | C₂H₆O₂ |
| Glycolaldehyde | C₂H₄O₃ |
| Glycine | C₂H₅NO₂ |
| Formic Acid | CH₂O₂ |
| Acetic Acid | C₂H₄O₂ |
Advanced Oxidation Processes (AOPs) for Aqueous Ethanolamine Degradation (e.g., UV/H₂O₂)
Advanced Oxidation Processes (AOPs) are a set of water treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to break down organic pollutants. researchgate.netwastewaterhub.comtrityenviro.com These processes have shown significant potential for the degradation of ethanolamine in wastewater. researchgate.netcolab.ws Various AOPs, including ozonation, Fenton processes, and UV-based treatments, have been investigated for their effectiveness in treating ethanolamine-contaminated water. researchgate.netresearchgate.net
The UV/H₂O₂ process is a widely studied AOP for ethanolamine degradation. researchgate.netutp.edu.my In this process, ultraviolet (UV) light is used to cleave hydrogen peroxide (H₂O₂), generating hydroxyl radicals that then attack the ethanolamine molecules. researchgate.netresearchgate.net Studies have shown that the UV/H₂O₂ process can achieve high degradation efficiencies for ethanolamine, with the reaction kinetics often following a pseudo-first-order model. researchgate.netresearchgate.net The efficiency of this process is influenced by several factors, including pH, the initial concentrations of ethanolamine and hydrogen peroxide, and the intensity of the UV light. researchgate.net For instance, one study found that a pH of 9 was optimal, achieving a degradation efficiency of 76.28%, while the highest UV light intensity resulted in 85.13% degradation. researchgate.netresearchgate.net The primary mechanism involves the breakdown of ethanolamine by the hydroxyl radicals into simpler, less harmful substances. researchgate.netresearchgate.netresearchgate.net
The table below summarizes the effects of different parameters on the degradation efficiency of ethanolamine using the UV/H₂O₂ process.
| Parameter | Optimal Condition | Degradation Efficiency |
| pH | 9 | 76.28% |
| UV Light Intensity | 59.055 mJ cm⁻² | 85.13% |
| Initial MEA and H₂O₂ Dosages | Varied | Up to 77.35% |
Biodegradation Studies and Environmental Fate in Aqueous and Soil Matrices
Ethanolamine is a naturally occurring compound and is generally considered to be biodegradable. ntnu.nobohrium.com Microorganisms in both soil and water environments can utilize ethanolamine as a source of carbon and nitrogen, breaking it down into smaller molecules. ntnu.nonih.gov In soil, the biodegradation of ethanolamine can occur under both aerobic and anaerobic conditions. bohrium.com The degradation pathway often involves hydrolysis to ammonium (B1175870) and acetaldehyde (B116499). bohrium.comresearchgate.net Under aerobic conditions, the resulting ammonia can be further oxidized. bohrium.com
The rate of biodegradation can be influenced by several factors, including the concentration of ethanolamine and the environmental conditions. nih.govresearchgate.netacs.org In uncontaminated soils, the degradation of ethanolamine can be rapid, with studies showing over 99% degradation in less than three days. nih.govresearchgate.netacs.org However, in highly contaminated soils, the degradation process can be significantly slower, with half-lives ranging from 8 to 60 days depending on the temperature. nih.govresearchgate.netacs.org This suggests that high concentrations of ethanolamine may inhibit the activity of the degrading microorganisms. nih.govacs.org Despite being miscible with water, the transport of ethanolamine to groundwater from contaminated soil can be slow, as it tends to bind to soil particles as a cation. nih.govacs.org This can lead to its persistence in soil for extended periods. nih.govacs.org
The following table summarizes the biodegradation rates of ethanolamine under different conditions.
| Environment | Ethanolamine Concentration | Degradation Rate |
| Uncontaminated Soil | ~1300 mg/L (spiked) | >99% in < 3 days |
| Highly Contaminated Soil | High | Half-life of 8-20 days at 20°C |
| Highly Contaminated Soil | High | Half-life of 30-60 days at 10°C |
Removal of Chemical Oxygen Demand (COD) and Nitrogen Compounds from Ethanolamine-Containing Wastewater
Wastewater containing ethanolamine often has high levels of Chemical Oxygen Demand (COD) and nitrogen compounds, which need to be removed before discharge. researchgate.netijesd.org The treatment of such wastewater can be challenging, especially for streams where ethanolamine is not readily biodegradable. researchgate.netnih.gov A variety of physical, chemical, and biological treatment methods are employed to reduce COD and nitrogen concentrations.
For instance, in the context of nuclear power plant wastewater, which contains high concentrations of ethanolamine, a multi-step treatment process may be necessary. researchgate.netgoogle.com One approach involves an initial aeration step to remove a significant portion of ammonium ions. researchgate.netgoogle.com This is followed by chemical oxidation using agents like sodium persulfate and sodium percarbonate to break down the ethanolamine and reduce COD. researchgate.net Subsequent physicochemical treatment with coagulants can further decrease the COD levels. researchgate.net Another study demonstrated that a combination of nano zero-valent iron (nZVI) and hydrogen peroxide could effectively remove both ethanolamine and COD from power plant wastewater. ijesd.orgnih.gov This process was found to be most effective at a pH of 3. ijesd.org
The effectiveness of different treatment processes for removing COD and nitrogen from ethanolamine-containing wastewater is highlighted in the table below.
| Treatment Process | Target Pollutant | Removal Efficiency |
| Diffused Aeration | Ammonium Ions | >95% |
| Oxidation with Peroxidants followed by Coagulation | COD | >90% |
| nZVI and H₂O₂ | Ethanolamine | ~100% |
| nZVI and H₂O₂ | COD | 67% (initial) to 97% (extended treatment) |
Environmental Impact of Ethanolamine Water Chemistry in Nuclear Power Plants
In the secondary systems of some nuclear power plants, ethanolamine is used as a pH control agent to prevent corrosion. researchgate.net While effective for this purpose, its use presents challenges for wastewater management. researchgate.netnih.gov Ethanolamine is not readily biodegradable in the wastewater treatment systems typically found in these facilities. researchgate.netnih.gov As a result, it can persist in the effluent, contributing to high concentrations of COD and total nitrogen. researchgate.net
The discharge of untreated or inadequately treated wastewater containing ethanolamine can have adverse effects on the aquatic environment. ilo.org The high COD can deplete dissolved oxygen in receiving water bodies, harming aquatic life. nih.gov The nitrogen content can contribute to eutrophication. Therefore, effective treatment methods are crucial to mitigate the environmental impact of ethanolamine use in nuclear power plants. Research has focused on developing advanced treatment processes, such as the hybrid nano zero-valent iron-initiated oxidation process, to effectively remove ethanolamine and reduce the associated COD from these specific wastewater streams. nih.gov
Astrochemical Relevance of Ethanolamine-Water Ices
Ethanolamine has been detected in the interstellar medium, specifically in a molecular cloud within the Galactic Center of the Milky Way. pnas.orgacs.org This discovery is significant for astrochemistry and the study of the origins of life. acs.orgarxiv.org Ethanolamine is a key component of phospholipids, which are essential molecules that form the membranes of all known living cells. acs.org Its presence in space suggests that such crucial prebiotic molecules can be formed through interstellar chemistry. pnas.org
It is believed that a variety of prebiotic molecules could have been delivered to the early Earth through comets and meteorites. pnas.org The detection of ethanolamine in the interstellar medium, with a molecular abundance similar to that found in meteorites relative to water, supports the idea that it could have been available on the early Earth for the formation of the first cell membranes. pnas.orgyoutube.com Laboratory experiments simulating space conditions are being conducted to study the behavior of ethanolamine-water ices. arxiv.orgresearchgate.netaanda.orgaanda.org These studies aim to understand the formation and stability of ethanolamine on interstellar dust grains and its potential to form more complex, astrobiologically relevant molecules when subjected to conditions like UV irradiation. researchgate.netaanda.orgaanda.org The formation of ethanolamine in warmer regions of space (60-90 K) is thought to be possible through surface reactions on dust grains. researchgate.netastrobiology.comarxiv.org
Formation and Stability in Interstellar Ices
Ethanolamine (NH₂CH₂CH₂OH) has been identified in the interstellar medium (ISM), specifically within the molecular cloud G+0.693–0.027, located in the SgrB2 complex near the Galactic Center. arxiv.orgresearchgate.net Its presence in these cold, dense regions of space suggests that it is efficiently formed through interstellar chemistry. nih.gov The formation of ethanolamine in the ISM is thought to occur on the surfaces of icy dust grains. arxiv.org
Laboratory experiments simulating interstellar conditions have demonstrated that ethanolamine can be synthesized through the ultraviolet (UV) irradiation of interstellar ice analogs. nih.gov For instance, the photolysis of ices containing water (H₂O), methanol (CH₃OH), ammonia (NH₃), and hydrogen cyanide (HCN) yields ethanolamine, alongside other prebiotic molecules like amino acids. nih.gov Several ice-phase reaction pathways leading to ethanolamine formation have been proposed, with theoretical models suggesting that radical-radical (RR) reactions can occur without an activation barrier. arxiv.org
Key proposed surface reactions in warmer regions (60-90 K) include:
CH₂OH + NH₂CH₂ → NH₂CH₂CH₂OH researchgate.net
NH₂ + C₂H₄OH → NH₂CH₂CH₂OH researchgate.net
Studies on the stability of ethanolamine in simulated space environments have shown it to be a robust molecule. When subjected to UV irradiation in pure form or mixed with water ice on amorphous olivine grain analogs, ethanolamine remains stable. aanda.org Its stability in the dense ISM is significant, with a calculated half-life of 3.6 × 10⁷ years. aanda.org This stability, even when exposed to UV light and in the presence of water, indicates that ethanolamine can survive in interstellar environments and potentially be incorporated into planetesimals and other celestial bodies. nih.govaanda.org The interaction with olivine dust grains has been shown to trap the molecule, allowing it to be retained at temperatures up to approximately 295 K. aanda.org This suggests that precursors to biological molecules could be held on dust grains even in the warmer, inner parts of protoplanetary disks. aanda.org
Table 1: Proposed Ice-Phase Formation Pathways for Ethanolamine
| Reactants | Product | Reaction Type | Environment |
|---|---|---|---|
| CH₂OH + NH₂CH₂ | NH₂CH₂CH₂OH | Radical-Radical | Warmer regions (60-90 K) on dust grain surfaces researchgate.net |
| NH₂ + C₂H₄OH | NH₂CH₂CH₂OH | Radical-Radical | Warmer regions (60-90 K) on dust grain surfaces researchgate.net |
| UV photolysis of H₂O:CH₃OH:NH₃:HCN ices | NH₂CH₂CH₂OH | Photochemical | Interstellar ice analogs nih.gov |
Implications for Prebiotic Chemistry and Origin of Life in Aqueous Cosmochemical Contexts
The detection of ethanolamine in the interstellar medium has profound implications for prebiotic chemistry and the origin of life. nih.govpnas.org As a key component of phospholipids, which form the membranes of all living cells, the availability of ethanolamine on early Earth could have been a crucial step in the emergence of life. pnas.orgnih.govarxiv.org Cell membranes are essential for compartmentalization, protecting genetic material and enabling metabolic activities. nih.govyoutube.com
Ethanolamine forms the hydrophilic head group of phosphatidylethanolamine (PE), the second most abundant phospholipid in mammalian cell membranes. nih.gov Its prebiotic availability could have facilitated the formation of these efficient and permeable amphiphilic molecules, playing a significant role in the assembly and evolution of the first cellular membranes. pnas.orgnih.gov Laboratory experiments have shown that ethanolamine-based amphiphiles can form prebiotic vesicles, suggesting a potential bridge between the prebiotic and contemporary biological eras. nih.gov The superior hydrogen-bonding ability of the ethanolamine moiety is thought to provide an evolutionary advantage for the formation of stable protocells in the fluctuating environments of early Earth. nih.gov
The discovery of ethanolamine in the Almahata Sitta meteorite further supports the idea that it could have been delivered to Earth from extraterrestrial sources. nih.govaanda.org The proportion of ethanolamine relative to water found in the ISM is similar to that found in the meteorite, suggesting it forms efficiently in space and could have been part of the natal material that formed the Solar System. nih.govarxiv.org This exogenous delivery would have supplied early Earth with a crucial building block for life. pnas.org
Beyond its role in membrane formation, ethanolamine has also been proposed as a precursor to simple amino acids. youtube.com For example, it is considered a potential precursor for the formation of glycine and alanine in interstellar environments. aanda.orgyoutube.com This dual role as a precursor for both phospholipids and amino acids underscores its significance in astrobiological contexts. nih.govyoutube.com
Table 2: Astrobiological Significance of Ethanolamine
| Role | Implication for Origin of Life | Supporting Evidence |
|---|---|---|
| Phospholipid Precursor | Essential for the formation of primitive cell membranes (compartmentalization). nih.govpnas.orgyoutube.com | Forms the head group of phosphatidylethanolamine (PE), a major membrane component. nih.gov |
| Amino Acid Precursor | Contributes to the building blocks of proteins. | Proposed as a precursor to glycine and alanine in interstellar environments. aanda.orgyoutube.com |
| Exogenous Delivery | Provides a pathway for crucial prebiotic molecules to reach early Earth. | Detected in the interstellar medium and the Almahata Sitta meteorite. arxiv.orgnih.gov |
Role in Water-Based Industrial Formulations
Manufacturing of Emulsifiers and Surfactants for Aqueous Systems
Ethanolamine and its derivatives are fundamental in the production of emulsifiers and surfactants for a wide array of water-based industrial and consumer products. rockchemicalsinc.com Due to their chemical structure, containing both an amine group and an alcohol group, ethanolamines exhibit properties that make them effective surfactants, emulsifiers, and pH adjusters. rockchemicalsinc.com
In aqueous systems, surfactants are required to reduce the surface tension between water and an immiscible liquid (like oil), allowing them to mix and form a stable emulsion. sanyo-chemical-solutions.com Ethanolamines are used to synthesize non-ionic surfactants, which are neutral compounds stable over a wide pH range and relatively insensitive to high electrolyte concentrations. researchgate.net These are produced by reacting ethanolamine with fatty acids to create fatty acid alkanolamides, such as cocamide MEA (monoethanolamide). These compounds are widely used in household cleaning products, laundry detergents, and dishwashing liquids to emulsify oils and fats, aiding in the removal of dirt and grease. rockchemicalsinc.com
The hydrophilic-lipophilic balance (HLB) is a critical factor in selecting an emulsifier, and ethoxylated amines derived from ethanolamine can function as high HLB, oil-in-water emulsifiers. crodaindustrialspecialties.com They can also be used as co-emulsifiers in blended surfactant systems to enhance stability. crodaindustrialspecialties.com In personal care products like shampoos, soaps, and lotions, ethanolamine derivatives act as thickening agents and stabilizers, providing the desired consistency and improving product performance. rockchemicalsinc.com
Use in Aqueous Textile Processing Auxiliaries
In the textile industry, aqueous solutions containing ethanolamines are used as auxiliaries in various wet processing stages, including scouring, bleaching, dyeing, and finishing. bdmaee.nettexauxchemicals.com These chemical agents are crucial for enhancing the quality, efficiency, and performance of textile manufacturing. texauxchemicals.com
Diethanolamine (B148213) (DEA), for example, plays a significant role in improving dyeing and softening characteristics. bdmaee.net It functions as a pH regulator, helping to maintain the optimal pH for different types of dyes, which is critical for achieving uniform and consistent color. bdmaee.net For acid dyes used on wool and nylon, DEA acts as a buffer, while in reactive dyeing of cotton, it can enhance the reactivity of cellulose fibers, making them more receptive to dye molecules. bdmaee.net
Ethanolamines are also components of scouring agents used to clean raw textiles and softening agents that improve the final feel and texture of the fabric. enaspol.eu As organic bases, they can be used to adjust the alkalinity of processing baths. textilelearner.net The use of these auxiliaries is essential for preparing textiles for subsequent treatments and for imparting desired properties like softness and vibrant, lasting color to the final product. bdmaee.nettexauxchemicals.com
Application in Water-Soluble Lubricants and Cutting Fluids
Ethanolamines, including monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (B1662121) (TEA), are key additives in the formulation of water-soluble lubricants and metalworking fluids, often referred to as cutting fluids. aaqr.orgguidechem.com These fluids are used to cool and lubricate tools and workpieces during machining operations, which reduces friction and heat, thereby extending tool life. rockchemicalsinc.comrumanza.com
The primary functions of ethanolamines in these aqueous formulations include:
Corrosion Inhibition : Ethanolamines are effective corrosion inhibitors, forming a protective film on metal surfaces to prevent rust. rumanza.combdmaee.net Triethanolamine, in particular, is a widely used water-soluble rust inhibitor. guidechem.com
pH Stabilization : Maintaining a stable, slightly alkaline pH is crucial for preventing bacterial growth and corrosion of machine parts and workpieces. Ethanolamines are ideal pH adjusters for these fluids. guidechem.combdmaee.net
Emulsification : In emulsifiable (soluble oil) cutting fluids, ethanolamines act as emulsifiers. Their amphiphilic nature helps to create a stable mixture of oil and water, which is essential for both cooling and lubrication. bdmaee.net
By reacting triethanolamine with a water-insoluble oily agent like oleic acid, a water-soluble oily agent can be synthesized, which provides lubrication under lower loads by forming a physical adsorption film between the tool and the workpiece. guidechem.com
Table 3: Functions of Ethanolamines in Water-Soluble Cutting Fluids
| Function | Ethanolamine Type(s) | Mechanism of Action |
|---|---|---|
| Corrosion Inhibition | MEA, DEA, TEA | Forms a protective film on metal surfaces. guidechem.comrumanza.combdmaee.net |
| pH Adjustment/Stabilization | MEA, DEA, TEA | Acts as a weak base to maintain alkalinity, preventing bacterial growth and corrosion. guidechem.combdmaee.net |
| Emulsification | MEA, DEA, TEA | Stabilizes oil-in-water emulsions due to amphiphilic properties. bdmaee.net |
| Lubricity Enhancement | TEA | Reacts with fatty acids (e.g., oleic acid) to form water-soluble lubricating agents. guidechem.com |
Function as Chelating Agents in Aqueous Treatment
Ethanolamines and their derivatives can function as effective chelating agents in various aqueous treatment processes. researchgate.net A chelating agent is a substance that can form multiple bonds to a single metal ion, effectively sequestering it and controlling its activity in a solution. delamine.com This is important in applications where the presence of free metal ions can cause undesirable effects, such as catalyzing oxidation reactions, causing staining, or contributing to water hardness. delamine.com
In aqueous systems, ethanolamines can scavenge metal ions such as aluminum (Al³⁺), copper (Cu²⁺), and iron (Fe³⁺). researchgate.net This property is utilized in diverse fields, from industrial cleaners to paper preservation, where metal-catalyzed degradation is a concern. researchgate.netdelamine.com For example, ethanolamine-derived compounds have been synthesized and studied for their ability to chelate cadmium. nih.gov
In more complex applications, ethylene amines are used to produce powerful chelating agents like EDTA (Ethylenediaminetetraacetic acid). delamine.com These agents are used extensively in textile processing to remove heavy metal ions during scouring and bleaching, in detergents to prevent metal staining, and in water treatment to control hardness. delamine.com Recently, triethanolamine (TEA) has been investigated as an electrolyte additive in aqueous zinc-ion batteries, where it acts as a chelating agent. It coordinates with Zn²⁺ ions, replacing water molecules in the solvation sheath, which helps to suppress dendrite growth and side reactions, thereby improving battery stability and performance. rsc.org The chelation process involves the formation of a complex between the metal ion and the ethanolamine molecule, which modifies the properties and reactivity of the metal ion in the aqueous solution. researchgate.nettandfonline.com
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| Acetaldehyde | CH₃CHO |
| Acetate (B1210297) | C₂H₃O₂⁻ |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S |
| Alanine | C₃H₇NO₂ |
| Aluminum (ion) | Al³⁺ |
| Ammonia | NH₃ |
| Cadmium (ion) | Cd²⁺ |
| Cocamide MEA | CH₃(CH₂)nCONHCH₂CH₂OH |
| Copper (ion) | Cu²⁺ |
| Diethanolamine (DEA) | C₄H₁₁NO₂ |
| EDTA (Ethylenediaminetetraacetic acid) | C₁₀H₁₆N₂O₈ |
| Ethanol | C₂H₅OH |
| Ethanolamine | NH₂CH₂CH₂OH |
| Glycine | C₂H₅NO₂ |
| Hydrogen Cyanide | HCN |
| Iron (ion) | Fe³⁺ |
| Methanol | CH₃OH |
| Monoethanolamine (MEA) | C₂H₇NO |
| Oleic Acid | C₁₈H₃₄O₂ |
| Phosphatidylethanolamine (PE) | C₅H₁₂NO₄P (head group) |
| Serine | C₃H₇NO₃ |
| Triethanolamine (TEA) | C₆H₁₅NO₃ |
| Water | H₂O |
Purification and Separation Methodologies for Ethanolamine Water Mixtures
Purification and Regeneration of Ethanolamine (B43304) from Aqueous Solutions
Aqueous solutions of ethanolamines, such as monoethanolamine (MEA), diethanolamine (B148213) (DEA), and triethanolamine (B1662121) (TEA), are widely utilized in industrial applications, most notably as absorbents for acid gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) in natural gas and flue gas treatment processes. google.comwikipedia.orge3s-conferences.org During this service, the ethanolamine solution becomes contaminated with the absorbed gases, forming heat-stable salts (HSS) and other degradation products, which reduce its efficiency and can cause operational issues like corrosion. e3s-conferences.orggoogle.com Therefore, purification and regeneration of the ethanolamine solution are crucial for maintaining process performance and economic viability.
Removal of Impurities from Aqueous Ethanolamine Streams
A variety of impurities can accumulate in aqueous ethanolamine streams during industrial processes. These impurities can be broadly categorized as follows:
Absorbed Acid Gases: The primary "impurities" in a spent ethanolamine solution are the acid gases it is intended to remove, such as H₂S and CO₂. wikipedia.org These are typically removed through a regeneration process involving steam stripping. google.com
Heat-Stable Salts (HSS): These are salts formed from the reaction of ethanolamine with stronger acids present in the gas stream, such as sulfuric acid (from SO₂), hydrochloric acid, and organic acids. google.com Unlike the salts of H₂S and CO₂, these are not readily decomposed by heat in the regenerator.
Degradation Products: Ethanolamines can degrade over time due to thermal stress and reactions with other components in the process stream, forming various byproducts. e3s-conferences.org
Solid Particulates and Sludge: These can include corrosion products, and other solid contaminants from the process equipment. google.com
Organic Impurities: Hydrocarbons and other organic compounds from the gas stream can also be absorbed into the ethanolamine solution. google.comjfar.uz
Several techniques are employed to remove these impurities:
Filtration: Mechanical filters are used to remove solid particulates and sludge from the ethanolamine solution. google.com This is often a preliminary step before other purification methods.
Activated Carbon Adsorption: Activated carbon is effective in removing dissolved organic impurities, degradation products, and some color bodies from the amine solution. google.comchemviron.euscialert.net The non-polar surface of activated carbon makes it particularly useful for selectively adsorbing organic contaminants from the aqueous amine solution. scialert.net
Ion Exchange: Ion exchange resins are a common method for removing heat-stable salts. google.comresearchgate.net Both anionic and cationic exchange resins can be used in series to remove both the anionic and cationic components of the salts. google.com Weakly acidic cation exchange resins have been found to be surprisingly effective for this purpose. google.com
Distillation: Vacuum distillation can be used to separate the ethanolamines from less volatile impurities like HSS and degradation products. google.comgoogle.com However, care must be taken to avoid thermal degradation of the ethanolamines at high temperatures. google.com
Chemical Treatment: An older method involves treating the spent ethanolamine solution with an alkaline earth metal hydroxide (B78521), such as calcium hydroxide. google.com This precipitates the organic salts, which can then be removed. The ethanolamine is regenerated by adding a lower alcohol and then distilling it off. google.com
Table 1: Common Impurities in Aqueous Ethanolamine Streams and Their Removal Methods
| Impurity Category | Specific Examples | Removal Method(s) |
| Absorbed Acid Gases | Hydrogen Sulfide (H₂S), Carbon Dioxide (CO₂) | Steam Stripping |
| Heat-Stable Salts (HSS) | Sulfates, Chlorides, Formates, Acetates | Ion Exchange, Distillation, Chemical Treatment |
| Degradation Products | Various complex organic molecules | Activated Carbon Adsorption, Distillation |
| Solid Particulates | Corrosion products, sludge | Filtration |
| Organic Impurities | Hydrocarbons | Activated Carbon Adsorption |
Regeneration Techniques for Combined Ethanolamine Forms in Water
The primary method for regenerating ethanolamine from its "combined" form with acid gases (i.e., the ethanolamine salts of H₂S and CO₂) is steam stripping . google.com In a typical process, the "rich" ethanolamine solution, laden with absorbed gases, is heated in a stripper or regenerator tower. google.com Steam is introduced to raise the temperature, which reverses the absorption reaction, releasing the H₂S and CO₂. wikipedia.org The "lean," or regenerated, ethanolamine solution is then cooled and recirculated back to the absorber. google.com
For ethanolamine that has formed heat-stable salts, more advanced regeneration techniques are required:
Ion Exchange Resin Regeneration: The ion exchange resins used to capture HSS must themselves be regenerated. This can be accomplished using solutions of ammonium (B1175870) carbonate, ammonium bicarbonate, and ammonium hydroxide. google.com An important aspect of this process is that the counter-ions remaining on the resin after regeneration (carbonate and ammonium ions) are not detrimental to the ethanolamine process. google.com
Ultrasonic Wave-Assisted Regeneration: Research has shown that the use of ultrasonic waves can enhance the desorption of absorbed components from ethanolamine solutions. jfar.uz One study demonstrated that combining electrical heating with ultrasonic waves for the regeneration of monoethanolamine (MEA) solution used for biogas purification could significantly reduce energy consumption compared to heating alone. cmu.ac.th The pH of the solution can be used as an indicator of the CO₂ concentration during both absorption and regeneration. cmu.ac.th
Chemical Precipitation and Distillation: As mentioned previously, a historical method involves the use of alkaline earth metal hydroxides to precipitate impurities. google.com After the precipitate is removed, the addition of a lower alcohol allows for the regeneration of the ethanolamine, which is then purified by distilling off the alcohol. google.com
Strategies for Minimizing Water Content in Ethanolamine Product Streams
For many applications, a high purity ethanolamine product with minimal water content is required. The production of ethanolamines typically involves reacting ethylene (B1197577) oxide with an aqueous ammonia (B1221849) solution, resulting in a product mixture containing mono-, di-, and triethanolamine, as well as unreacted ammonia and a significant amount of water. google.comgoogle.com The separation and purification of these components, particularly the removal of water, is a critical and energy-intensive part of the process.
The primary method for water removal is distillation . google.comepo.org A typical process involves several distillation steps:
Ammonia Stripping: The unreacted ammonia and some of the water are removed in an ammonia stripper column. epo.orgfossee.in
Vacuum Drying: The stripped reaction product is then fed to a vacuum drying column to evaporate the majority of the remaining water. epo.org
Fractional Distillation: The dehydrated ethanolamine mixture is then separated into individual monoethanolamine (MEA), diethanolamine (DEA), and triethanolamine (TEA) products in a series of vacuum distillation columns. google.com
To achieve very low water content in the final product streams (e.g., 0.01-0.03% by weight), the operating conditions of the drying column can be adjusted. google.com This can involve increasing the reboiler duty of the drying column, which in turn increases the temperature at the bottom of the column, leading to a more thoroughly dehydrated product. epo.org For example, increasing the reboiler duty by about 10% can significantly reduce the water content in the ethanolamine stream fed to the final distillation columns. epo.orggoogle.com
Membrane technology also presents an alternative or complementary approach for water removal. researchgate.netsulzer.com Pervaporation, in particular, is a membrane process that can be used to dehydrate solvents by selectively allowing water to pass through a membrane. sulzer.com This can be an energy-efficient alternative to distillation, especially for breaking azeotropes. sulzer.com Molecular simulation studies have investigated the use of nanofiltration membranes, such as those made from polymers of intrinsic microporosity (PIMs) or activated carbons, for separating water and ammonia from ethanolamine. researchgate.net
Table 2: Comparison of Water Removal Strategies in Ethanolamine Purification
| Strategy | Description | Advantages | Disadvantages |
| Multi-Stage Distillation | A series of distillation columns are used to sequentially remove ammonia, water, and then separate the individual ethanolamines. google.comepo.org | Well-established and effective technology. | Energy-intensive, especially the water removal step. scribd.com |
| Optimized Drying Column Operation | Increasing the reboiler duty and temperature of the vacuum drying column to achieve lower water content. epo.org | Can achieve very low water levels in the product. google.com | Increased energy consumption in the drying column. |
| Membrane Separation (Pervaporation) | A membrane selectively allows water to pass through, dehydrating the ethanolamine stream. sulzer.com | Potentially lower energy consumption than distillation; can break azeotropes. sulzer.com | Membrane fouling and stability can be concerns; may require a vacuum. google.com |
Process Intensification Techniques for Ethanolamine Production from Aqueous Ammonia
Traditional ethanolamine production involves a series of reactors followed by multiple distillation columns for separation, which is a complex and energy-intensive process. researchgate.netProcess intensification aims to combine multiple operations into a single unit, leading to reduced capital and operating costs, lower energy consumption, and improved efficiency. researchgate.netacs.org
A key process intensification technique for ethanolamine production is reactive distillation (RD) . researchgate.netresearchgate.netacs.org In an RD column, the chemical reaction (the synthesis of ethanolamines from ethylene oxide and aqueous ammonia) and the separation of products by distillation occur simultaneously within the same vessel. researchgate.net
The benefits of using reactive distillation for ethanolamine production include:
Improved Selectivity: By continuously removing the products from the reaction zone, the formation of less desired byproducts (di- and tri-ethanolamine) can be suppressed, leading to a higher selectivity towards the more valuable monoethanolamine (MEA). researchgate.net
Overcoming Equilibrium Limitations: The constant removal of products can drive the reaction towards completion, exceeding the equilibrium conversion that would be achieved in a conventional reactor. acs.org
Energy Savings: Integrating reaction and separation into a single unit can lead to significant energy savings by eliminating the need for separate reactor and distillation equipment and their associated heating and cooling duties. researchgate.net
Reduced Capital Costs: A single RD column can replace a reactor and multiple distillation columns, resulting in lower capital investment. researchgate.net
Simulations using software like Aspen Plus have shown that a reactive distillation process can be optimized to maximize MEA selectivity. researchgate.netscribd.com Further process intensification can be achieved by combining reactive distillation with a dividing-wall column (DWC) . researchgate.netscribd.com A DWC is a single distillation column shell that is partitioned by a vertical wall, allowing it to perform the function of two separate distillation columns. This combination of RD and DWC technologies has been proposed as a novel and highly efficient process for ethanolamine production, offering further reductions in energy consumption and capital costs. researchgate.netscribd.com
Table 3: Comparison of Conventional vs. Intensified Ethanolamine Production
| Feature | Conventional Process | Reactive Distillation (RD) Process | RD with Dividing-Wall Column (DWC) |
| Equipment | Separate reactors and multiple distillation columns researchgate.net | Single reactive distillation column researchgate.net | Single RD-DWC column researchgate.net |
| Energy Consumption | High researchgate.net | Reduced researchgate.net | Further reduced scribd.com |
| Capital Cost | High researchgate.net | Lower researchgate.net | Further lowered scribd.com |
| Selectivity | Lower, requires large excess of ammonia researchgate.net | Higher, can be controlled by operating parameters researchgate.net | Optimized for high selectivity scribd.com |
| Process Complexity | High researchgate.net | Simplified acs.org | Highly integrated and intensified researchgate.net |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
